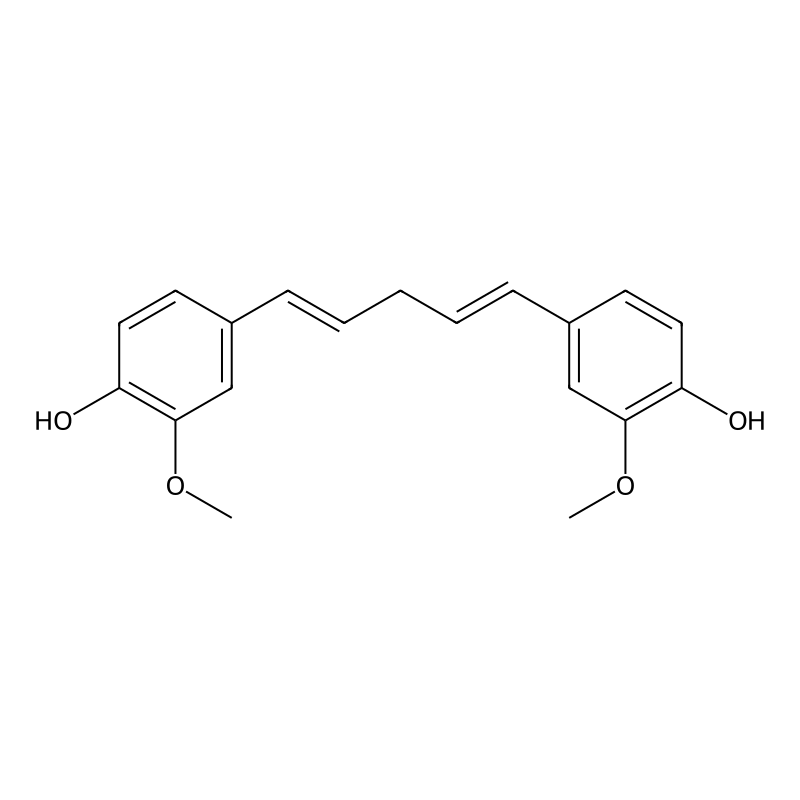

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Natural Product and Isolation:

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, also known as curcumin, is a naturally occurring polyphenol found in the rhizome (underground stem) of the Curcuma longa plant, commonly known as turmeric. Curcumin is the main active component of turmeric and is responsible for its vibrant yellow color [].

Anti-inflammatory and Antioxidant Properties:

Curcumin has been extensively studied for its potential anti-inflammatory and antioxidant properties. These properties are believed to be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress []. Studies have shown that curcumin can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators []. Additionally, curcumin has been shown to scavenge free radicals and reactive oxygen species (ROS), which are harmful molecules that can damage cells and contribute to various diseases [].

Potential Applications in Various Diseases:

Due to its anti-inflammatory and antioxidant properties, curcumin is being investigated for its potential therapeutic applications in various diseases, including:

- Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease [].

- Cardiovascular diseases: Atherosclerosis, coronary artery disease [].

- Cancer: Curcumin has been shown to exhibit anti-cancer properties by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and promoting angiogenesis (formation of new blood vessels) [].

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a chemical compound characterized by its unique structure featuring two hydroxy-phenyl groups attached to a penta-1,4-diene backbone. Its molecular formula is and it is classified as a hydroxycinnamic acid derivative. This compound has garnered attention due to its presence in various plant species, particularly in the roots of certain herbs and spices, including turmeric (Curcuma longa) .

- Esterification: Reaction with acids to form esters.

- Oxidation: Conversion to quinones under oxidative conditions.

- Electrophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitutions, leading to various derivatives.

These reactions are significant for modifying the compound's properties for various applications.

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene exhibits notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, thus providing protective effects against oxidative stress .

- Anti-inflammatory Activity: The compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties against various pathogens .

The synthesis of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene can be achieved through several methods:

- Condensation Reactions: Utilizing aldehydes and ketones with appropriate phenolic compounds under acidic or basic conditions.

- Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to link the phenolic moieties with the diene backbone.

- Natural Extraction: Isolating from plant sources where it naturally occurs, such as turmeric.

Each method presents different advantages in terms of yield and purity .

The applications of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene span various fields:

- Pharmaceuticals: Potential use in developing anti-inflammatory and antioxidant drugs.

- Cosmetics: Incorporation into skincare products for its antioxidant properties.

- Food Industry: As a natural preservative due to its antimicrobial activity.

These applications highlight its versatility as a bioactive compound .

Studies have indicated that 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene interacts with several biological targets:

- Enzymatic Inhibition: It may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding: Potential interactions with receptors related to pain and inflammation have been suggested, warranting further investigation .

Such interactions are crucial for understanding its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxycinnamic Acid | Hydroxy group on a cinnamic acid structure | Widely studied for its antioxidant properties |

| Curcumin | Diarylheptanoid with similar phenolic structures | Known for extensive anti-inflammatory effects |

| Resveratrol | Stilbene derivative with two phenolic rings | Notable for its cardiovascular benefits |

Uniqueness

What sets 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene apart is its specific arrangement of hydroxy groups and the penta-diene configuration, which may confer distinct biological activities compared to similar compounds .

This compound's structural uniqueness and diverse biological activities make it a subject of interest in both academic research and practical applications across various industries.